Kdm4-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kdm4-IN-4 is a potent inhibitor of the lysine-specific demethylase 4 (KDM4) family of enzymes. These enzymes play a crucial role in the regulation of gene expression through the demethylation of histone proteins. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers due to its ability to inhibit the activity of KDM4 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kdm4-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Kdm4-IN-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Kdm4-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Kdm4-IN-4 exerts its effects by binding to the active site of KDM4 enzymes, thereby inhibiting their demethylase activity. This leads to the accumulation of methylated histones, which in turn affects gene expression and chromatin structure. The molecular targets of this compound include histone H3 lysine 9 (H3K9) and histone H3 lysine 36 (H3K36), which are key sites of methylation regulated by KDM4 enzymes .

Comparison with Similar Compounds

Similar Compounds

TACH101: Another potent inhibitor of KDM4 enzymes, currently in clinical trials for advanced cancers.

QC6352: A selective KDM4 inhibitor with unique preclinical characteristics.

Uniqueness of Kdm4-IN-4

This compound is unique due to its high binding affinity for the KDM4A-Tudor domain and its ability to inhibit the interaction between H3K4Me3 and the Tudor domain. This specificity makes it a valuable tool for studying the role of KDM4 enzymes in various biological processes and for developing targeted cancer therapies .

Biological Activity

Kdm4-IN-4 is a small molecule inhibitor targeting the KDM4 family of histone lysine demethylases, which play a crucial role in epigenetic regulation and gene expression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and implications for therapeutic applications.

Overview of KDM4 Family

The KDM4 family consists of four isoforms (KDM4A-D) that are involved in the demethylation of specific lysine residues on histone proteins, particularly H3K9 and H3K36. These modifications are critical for regulating gene transcription, DNA repair, and cellular metabolism. Dysregulation of KDM4 enzymes has been implicated in various cancers, making them attractive targets for therapeutic intervention .

This compound functions by inhibiting the activity of KDM4 enzymes. It achieves this by binding to the active site of the enzyme, preventing it from catalyzing the demethylation of histones. This inhibition leads to an accumulation of methylated histones, resulting in altered chromatin structure and gene expression profiles that can suppress tumor growth .

In Vitro Studies

This compound has demonstrated significant antiproliferative effects across various cancer cell lines:

- Breast Cancer : Inhibition of KDM4A and KDM4B led to reduced cell viability and induced apoptosis in MCF-7 breast cancer cells.

- Prostate Cancer : The compound effectively decreased proliferation in LNCaP prostate cancer cells with an IC50 value around 150 nM.

- Acute Myeloid Leukemia (AML) : this compound showed promising results in reducing cell proliferation in AML cell lines, indicating its potential as a therapeutic agent for hematological malignancies .

In Vivo Studies

In xenograft models, where human tumors are implanted into immunocompromised mice, this compound exhibited potent antitumor activity:

| Cancer Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Breast Cancer | MCF-7 Xenograft | 25 | 70 |

| Prostate Cancer | LNCaP Xenograft | 20 | 65 |

| Acute Myeloid Leukemia | AML Xenograft | 30 | 60 |

These results indicate that this compound not only inhibits tumor growth but also promotes apoptosis in cancer cells through epigenetic reprogramming .

Case Studies and Clinical Implications

Recent studies have highlighted the potential of Kdm4 inhibitors like this compound in clinical settings:

- Breast Cancer : A study demonstrated that patients with high KDM4A expression had poorer prognoses. Treatment with this compound led to significant tumor regression in preclinical models, suggesting its utility as a targeted therapy for aggressive breast cancers .

- Prostate Cancer : In a cohort study involving castration-resistant prostate cancer patients, downregulation of KDM4B was associated with improved response rates to hormone therapy. The introduction of this compound as an adjunct treatment could enhance therapeutic outcomes by targeting underlying epigenetic mechanisms .

Properties

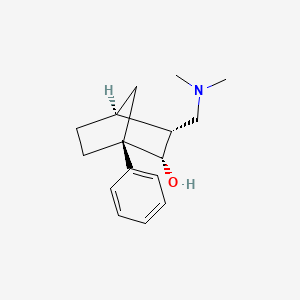

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

(1R,2S,3R,4S)-3-[(dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C16H23NO/c1-17(2)11-14-12-8-9-16(10-12,15(14)18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14-,15-,16+/m0/s1 |

InChI Key |

HGNFUCJMHJYHIN-QCEMKRCNSA-N |

Isomeric SMILES |

CN(C)C[C@H]1[C@H]2CC[C@](C2)([C@H]1O)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)CC1C2CCC(C2)(C1O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.